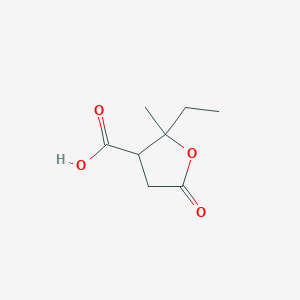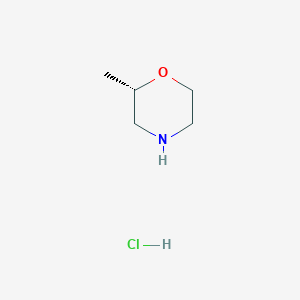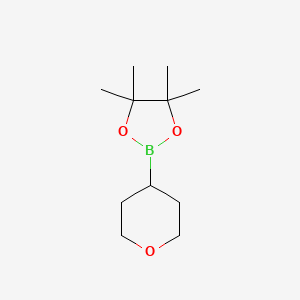![molecular formula C11H15N3O3 B1390935 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carbonsäure CAS No. 1038730-67-4](/img/structure/B1390935.png)
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carbonsäure
Übersicht
Beschreibung
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring an imidazole ring and a pyrrolidine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidine ring is a common structural motif in various natural and synthetic compounds
Wissenschaftliche Forschungsanwendungen
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts. The compound’s unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
Target of Action
Compounds containing an imidazole moiety, like 1-[3-(1h-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid, have been known to interact with a variety of biological targets .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents may suggest that the compound’s action could be influenced by the polarity of its environment.
Biochemische Analyse
Biochemical Properties
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity. This compound has been shown to interact with enzymes such as cytochrome P450, influencing its catalytic activity. Additionally, it can bind to proteins like hemoglobin, affecting oxygen transport and release. The nature of these interactions is primarily through hydrogen bonding and coordination with metal ions, which can alter the conformation and activity of the target biomolecules .
Cellular Effects
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. For instance, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, resulting in altered gene expression and cellular responses. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate enzymes like kinases by promoting conformational changes that enhance their activity. These interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It has been observed that this compound can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression and activity .
Dosage Effects in Animal Models
The effects of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. Additionally, it can influence the levels of cofactors like nicotinamide adenine dinucleotide (NADH) and adenosine triphosphate (ATP), impacting cellular energy production .
Transport and Distribution
The transport and distribution of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters. Once inside the cell, it can bind to proteins like albumin, which facilitates its distribution to different cellular compartments. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. For example, phosphorylation of this compound can enhance its localization to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, its accumulation in mitochondria can impact cellular respiration and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of imidazole with a suitable pyrrolidine derivative. One common method involves the use of ethylene glycol and imidazole under acidic conditions. The reaction proceeds by dissolving ethylene glycol and imidazole in an organic solvent, followed by the addition of an acid catalyst. The reaction mixture is maintained at an appropriate temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization or distillation are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler compound with a similar ring structure, widely used in various chemical and biological applications.
Pyrrolidine: Another related compound, known for its presence in many natural products and pharmaceuticals.
Histidine: An amino acid containing an imidazole ring, essential for various biological functions.
Uniqueness: 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from simpler analogs .
Eigenschaften
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10-6-9(11(16)17)7-14(10)4-1-3-13-5-2-12-8-13/h2,5,8-9H,1,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQCZXPAOZHIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCN2C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)
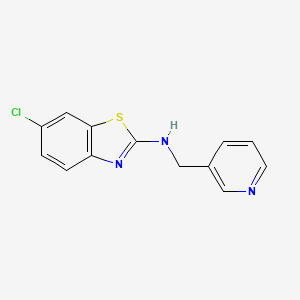
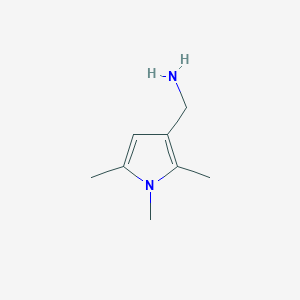
![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
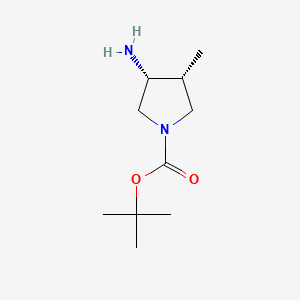

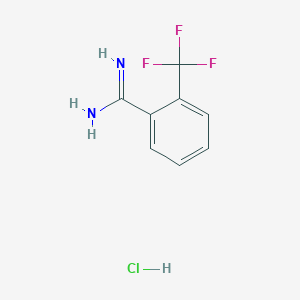
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)
